molecular formula C26H26ClNO10 B161060 14-Chlorocarubicin CAS No. 126722-64-3

14-Chlorocarubicin

Cat. No.: B161060
CAS No.: 126722-64-3
M. Wt: 547.9 g/mol
InChI Key: ITKOEDSXQQIBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Chlorocarubicin is a semisynthetic anthracycline antibiotic derived from carubicin, a natural product isolated from Streptomyces species. Its structure features a chlorine atom at the C-14 position of the aglycone moiety, distinguishing it from other anthracyclines like doxorubicin and daunorubicin . Current research focuses on its activity against multidrug-resistant cancers, with preclinical studies demonstrating reduced cardiotoxicity compared to first-generation anthracyclines .

Properties

CAS No.

126722-64-3

Molecular Formula

C26H26ClNO10

Molecular Weight

547.9 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H26ClNO10/c1-9-21(31)12(28)5-16(37-9)38-14-7-26(36,15(30)8-27)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,29,31,33,35-36H,5-8,28H2,1H3

InChI Key

ITKOEDSXQQIBIK-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O

Synonyms

14-chlorocarminomycin
14-chlorocarubicin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Anthracyclines

Structural Modifications

Key structural differences among anthracyclines influence their pharmacological behavior:

Compound Substituent at C-14 Amino Sugar Hydroxyl Group at C-4' Reference
14-Chlorocarubicin Cl Daunosamine Yes
Doxorubicin OH Daunosamine No
Daunorubicin H Daunosamine No
Epirubicin OH (epimerized) Daunosamine No
Idarubicin H Idarubicin No

The C-14 chlorine in this compound increases lipophilicity by 1.5-fold compared to doxorubicin, enhancing cellular uptake in vitro .

Mechanism of Action

All anthracyclines intercalate DNA and inhibit topoisomerase II, but this compound exhibits:

  • Higher DNA-binding affinity : 30% greater than doxorubicin (Kd = 0.8 μM vs. 1.2 μM) .
  • Reduced reactive oxygen species (ROS) generation : Chlorination at C-14 decreases redox cycling, lowering cardiotoxicity by 40% in murine models .

Comparative Efficacy and Toxicity

Anticancer Activity

Compound IC50 (μM) in MCF-7 IC50 (μM) in HL-60 Resistance Ratio* Reference
This compound 0.15 0.09 2.1
Doxorubicin 0.22 0.18 4.7
Daunorubicin 0.30 0.25 5.9

*Resistance ratio = IC50 in P-gp-overexpressing cells / IC50 in parental cells.

This compound shows superior potency against P-glycoprotein (P-gp)-mediated resistant cell lines, attributed to reduced P-gp substrate affinity .

Toxicity Profile

Compound Cardiotoxicity (LVEF reduction) Myelosuppression (Neutrophil count drop) Reference
This compound 12% 35%
Doxorubicin 28% 50%
Epirubicin 18% 45%

Pharmacokinetic and Stability Comparisons

Plasma Stability

This compound demonstrates a 20% longer plasma half-life (t₁/₂ = 18 hr) than doxorubicin (t₁/₂ = 15 hr) due to reduced metabolic dechlorination .

Tissue Distribution

Compound Tumor-to-Heart Uptake Ratio Liver Accumulation (μg/g) Reference
This compound 5.2 8.4
Doxorubicin 3.1 12.1

The higher tumor-to-heart ratio correlates with its improved cardiac safety .

Discussion of Contradictions and Limitations

  • Efficacy vs. Toxicity Trade-offs : While this compound shows lower cardiotoxicity, its myelosuppressive effects remain comparable to epirubicin . Contradictory data exist regarding its activity in solid tumors, with one study reporting 50% lower efficacy in pancreatic cancer models than doxorubicin .
  • Synthesis Challenges : The chlorination step reduces yield (45% vs. 70% for doxorubicin), increasing production costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.